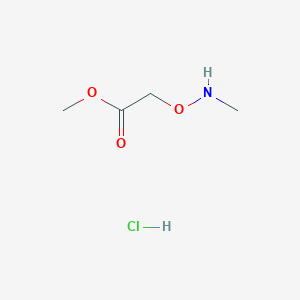

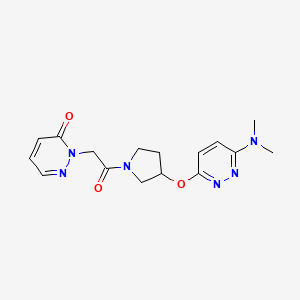

Methyl 2-((methylamino)oxy)acetate hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methylamine is an organic compound with a formula of CH3NH2 . This colorless gas is a derivative of ammonia, but with one hydrogen atom being replaced by a methyl group . It is the simplest primary amine . Methylamine is sold as a solution in methanol, ethanol, tetrahydrofuran, or water, or as the anhydrous gas in pressurized metal containers .

Synthesis Analysis

Methylamine is industrially produced by the reaction of ammonia with methanol in the presence of a silicoaluminate catalyst. Dimethylamine and trimethylamine are co-produced; the reaction kinetics and reactant ratios determine the ratio of the three products .Molecular Structure Analysis

The molecular structure of methylamine consists of a single carbon atom bonded to three hydrogen atoms and one nitrogen atom. The nitrogen atom is further bonded to two hydrogen atoms .Chemical Reactions Analysis

Methylamine is a base; it readily donates the pair of electrons on its nitrogen atom and often acts as a nucleophile. It can undergo a wide variety of chemical reactions, including condensation with carbonyl compounds and alkylation .Physical And Chemical Properties Analysis

Methylamine is a colorless gas at room temperature with a strong, fishy odor. It has a molar mass of 31.058 g/mol, a density of 0.6562 g/cm3 at 25 °C, a melting point of -93.10 °C, and a boiling point of -6.6 to -6.0 °C .科学的研究の応用

Antiviral Activity

Research involving organic dyes and small-molecule inhibitors against protein-protein interactions, such as those between the SARS-CoV-2 spike protein and ACE2 receptor, highlights the potential antiviral applications of chemically similar compounds. Methylene blue, for example, has shown inhibitory activity against the SARS-CoV-2 spike protein's interaction with ACE2, suggesting that compounds with similar molecular features might also possess antiviral properties (Bojadzic, Alcázar, & Buchwald, 2021).

Chemical Synthesis and Characterization

The acetylation and methylation of homogalacturonans, a process involving the modification of polysaccharides, showcases the relevance of chemical synthesis techniques that could apply to Methyl 2-((methylamino)oxy)acetate hydrochloride. These modifications impact the physical and chemical properties of the materials, hinting at the compound's potential utility in modifying biopolymers or other materials for various applications (Renard & Jarvis, 1999).

Pharmacological Applications

Studies on compounds with structural similarities or related functional groups, such as thiosemicarbazides, triazoles, and Schiff bases, have been explored for their antihypertensive α-blocking activity. This indicates the potential of Methyl 2-((methylamino)oxy)acetate hydrochloride in the development of new pharmacological agents (Abdel-Wahab, Mohamed, Amr, & Abdalla, 2008).

Educational Applications in Chemistry

The use of indicators and demonstrations in educational settings to teach chemical concepts, such as acid-base reactions, could be another area where Methyl 2-((methylamino)oxy)acetate hydrochloride finds application. The cognitive conflict strategy in teaching chemistry involves using demonstrations that challenge students' preconceptions, potentially including reactions of compounds like Methyl 2-((methylamino)oxy)acetate hydrochloride (Baddock & Bucat, 2008).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

methyl 2-(methylaminooxy)acetate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO3.ClH/c1-5-8-3-4(6)7-2;/h5H,3H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYERODLVZORRGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNOCC(=O)OC.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-((methylamino)oxy)acetate hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 2-{[1-(4-bromophenyl)-4-cyano-6,7-dihydro-5H-cyclopenta[c]pyridin-3-yl]sulfanyl}acetate](/img/structure/B2711911.png)

![3-(2,5-dimethylbenzyl)-8-(2,3-dimethylphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2711913.png)

![2-(4-Fluorophenyl)-1-[3-(2-methylpropanesulfonyl)piperidin-1-yl]ethan-1-one](/img/structure/B2711916.png)

![3-(4-chlorophenyl)[1]benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2711922.png)

![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-nitrophenyl)propanamide](/img/structure/B2711926.png)